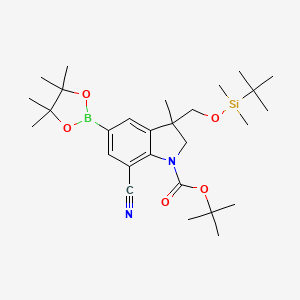
tert-Butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes tert-butyl, tert-butyldimethylsilyl, cyano, and dioxaborolan groups, making it a versatile molecule for synthetic and analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the Vilsmeier formylation of 4-bromo-1H-indole to introduce a formyl group at the 3-position. This intermediate is then converted to an N-Boc derivative, followed by reduction with sodium borohydride to obtain the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may leverage flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development and therapeutic agents.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl (2′R,3R,3′R,4a′R,9a′S)-1-acetyl-5-chloro-2-oxoindolin-3-ylidene)acetate
Uniqueness
Compared to similar compounds, tert-Butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate stands out due to its combination of functional groups, which confer unique reactivity and biological activity. Its versatility in synthetic applications and potential therapeutic benefits make it a valuable compound in various fields of research.
Properties
Molecular Formula |
C28H45BN2O5Si |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
tert-butyl 3-[[tert-butyl(dimethyl)silyl]oxymethyl]-7-cyano-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indole-1-carboxylate |
InChI |
InChI=1S/C28H45BN2O5Si/c1-24(2,3)34-23(32)31-17-28(11,18-33-37(12,13)25(4,5)6)21-15-20(14-19(16-30)22(21)31)29-35-26(7,8)27(9,10)36-29/h14-15H,17-18H2,1-13H3 |
InChI Key |
KBHZCNWGDKCDBM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C(=C2)C(CN3C(=O)OC(C)(C)C)(C)CO[Si](C)(C)C(C)(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


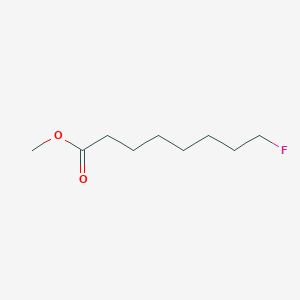


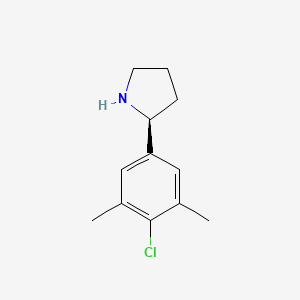
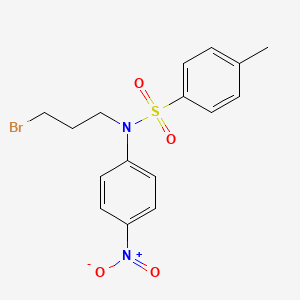
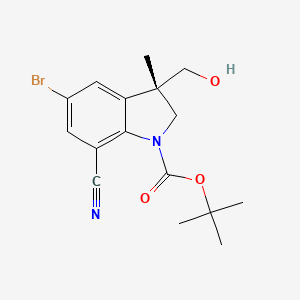
![(R)-6-Fluoro-1,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12981670.png)
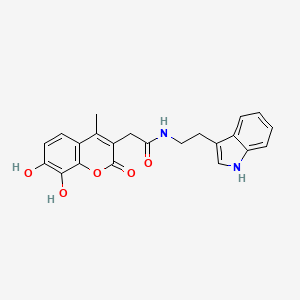
![(R)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B12981683.png)

![1-Ethynyl-5-azaspiro[2.5]octane hydrochloride](/img/structure/B12981689.png)
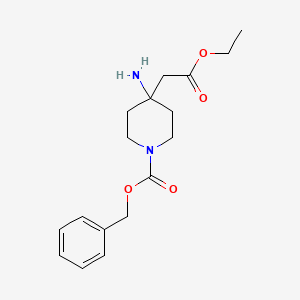

![tert-Butyl 2-(dibenzylamino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12981702.png)
